2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid
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Overview
Description
2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid is a synthetic organic compound characterized by its unique benzodiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the benzodiazole ring. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzodiazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups into the benzodiazole ring.
Scientific Research Applications
2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyclobutyl-1H-1,3-benzodiazol-1-yl)acetic acid: Lacks the fluorine substituent.
2-(2-Cyclobutyl-4-chloro-1H-1,3-benzodiazol-1-yl)acetic acid: Contains a chlorine substituent instead of fluorine.
2-(2-Cyclobutyl-4-methyl-1H-1,3-benzodiazol-1-yl)acetic acid: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
2-(2-cyclobutyl-4-fluorobenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-9-5-2-6-10-12(9)15-13(8-3-1-4-8)16(10)7-11(17)18/h2,5-6,8H,1,3-4,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPAWBOAXNPWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2CC(=O)O)C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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